

N-Dodecyllactobionamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Dodecyllactobionamide	
Cat. No.:	B3026313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl carbon tail. This unique structure imparts valuable physicochemical properties, including surface activity and the ability to self-assemble into micelles in aqueous solutions. These characteristics make it a compound of interest for various applications, including as a solubilizing agent for poorly water-soluble drugs and as a component in drug delivery systems. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological applications of **N-Dodecyllactobionamide**, with a focus on experimental data and methodologies relevant to researchers in the pharmaceutical sciences.

Core Chemical Properties

N-Dodecyllactobionamide is characterized by the following molecular attributes:

Property	Value	Reference
Molecular Formula	C24H47NO11	[1]
Molecular Weight	525.63 g/mol	[1]
CAS Number	69313-68-4	[1]



Physicochemical Data

The surfactant properties of **N-Dodecyllactobionamide** in aqueous solution are critical to its function. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.

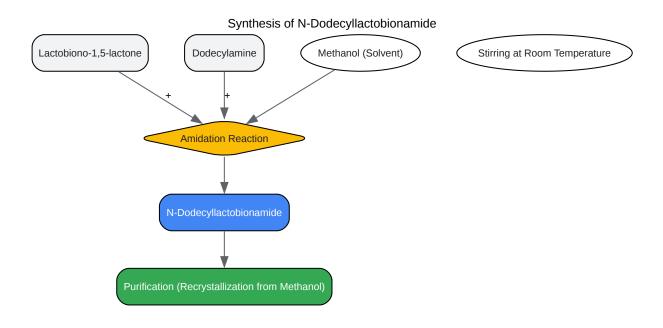
Parameter	Value	Method	Reference
Critical Micelle Concentration (CMC)	0.45 mM	Surface Tension	
Surface Tension at CMC (yCMC)	37 mN/m	Surface Tension	
Area per Molecule at Air/Water Interface (Amin)	55 Ų/molecule	Surface Tension	

Note: The data in the table above is based on a study of **N-Dodecyllactobionamide**'s properties at the air/water interface. The original study should be consulted for detailed experimental conditions.

Synthesis and Purification Synthetic Pathway

The synthesis of **N-Dodecyllactobionamide** typically involves the amidation of lactobiono-1,5-lactone with dodecylamine.





Click to download full resolution via product page

Caption: General synthesis scheme for **N-Dodecyllactobionamide**.

Experimental Protocol: Synthesis

- Dissolution: Lactobiono-1,5-lactone is dissolved in methanol.
- Addition of Amine: An equimolar amount of dodecylamine, also dissolved in methanol, is added dropwise to the lactone solution while stirring.
- Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Isolation: The resulting white precipitate of N-Dodecyllactobionamide is collected by filtration.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final, pure compound.



Spectroscopic Characterization

The identity and purity of synthesized **N-Dodecyllactobionamide** can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the dodecyl chain (in the aliphatic region) and the sugar headgroup (in the more downfield region).
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the alkyl chain and the lactobionamide moiety.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **N- Dodecyllactobionamide**. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

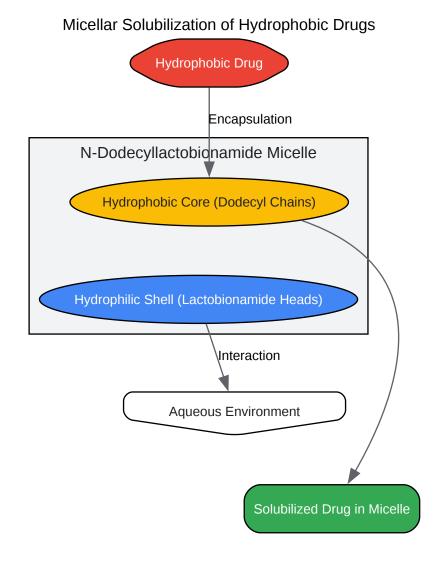
Biological Activities and Applications

As a nonionic, sugar-based surfactant, **N-Dodecyllactobionamide** is anticipated to have low toxicity and be biodegradable, making it an attractive candidate for pharmaceutical and biomedical applications.

Drug Solubilization and Delivery

The micellar nature of **N-Dodecyllactobionamide** in aqueous solutions allows for the encapsulation and solubilization of hydrophobic drugs, potentially enhancing their bioavailability.





Click to download full resolution via product page

Caption: Encapsulation of a hydrophobic drug within a micelle.

Potential for Low Cytotoxicity

A study on a structurally related compound, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxide derived from lactobionic acid (DALBO-12), indicated that it was practically non-toxic towards several bacterial and fungal strains.[2] This suggests that **N-Dodecyllactobionamide** may also exhibit low cytotoxicity, a desirable characteristic for drug delivery applications.

Experimental Methodologies Determination of Critical Micelle Concentration (CMC)



The CMC of **N-Dodecyllactobionamide** can be determined by measuring the surface tension of its aqueous solutions at various concentrations.

Protocol:

- Prepare Solutions: A series of aqueous solutions of N-Dodecyllactobionamide with increasing concentrations are prepared.
- Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.
- Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly.

Cytotoxicity Assay (General Protocol)

To evaluate the potential cytotoxicity of **N-Dodecyllactobionamide**, a standard MTT assay can be performed on relevant cell lines (e.g., cancer cell lines and normal cell lines).

Protocol:

- Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of N-Dodecyllactobionamide for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.



 Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

N-Dodecyllactobionamide is a promising sugar-based surfactant with potential applications in the pharmaceutical field. Its ability to form micelles and solubilize hydrophobic compounds, coupled with its likely low toxicity and biodegradability, makes it a valuable candidate for further research and development in drug delivery and formulation science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Dodecyllactobionamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026313#n-dodecyllactobionamide-chemicalproperties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com